Genistein 4'-O-glucuronide
Overview
Description
Genistein 4’-O-glucuronide is an acrovestone and an isoflavonoid . It is a naturally occurring chemical constituent with a similar chemical structure to mammalian estrogens .
Synthesis Analysis
The synthesis of isoflavone remains a crucial auxiliary in the traditional logic of structural explanation of natural analogs . Because of the ease with which isoflavones may be converted into most other kinds of isoflavonoids, they are usually the first synthetic targets .Molecular Structure Analysis
The molecular formula of Genistein 4’-O-glucuronide is C21H18O11 . The molecular weight is 446.4 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis
Genistein, the parent compound of Genistein 4’-O-glucuronide, has been widely investigated for its anticancer properties . The discovery of genistein’s mechanism of action indicates its potential for apoptosis induction and cell cycle arrest in gastrointestinal cancer, especially gastric and colorectal cancer .Physical And Chemical Properties Analysis
Genistein 4’-O-glucuronide has a molecular weight of 446.4 g/mol . Its molecular formula is C21H18O11 . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Scientific Research Applications
Metabolism and Bioavailability
- A study developed a sensitive UPLC-MS/MS method to quantify genistein and its metabolites, including Genistein 4'-O-glucuronide (G-4'-G), in mouse blood, revealing insights into genistein's oral bioavailability and metabolism in mice (Yang et al., 2010).
Pharmacokinetics
- Research examining the pharmacokinetics of genistein in rats found significant presence of Genistein 4'-O-glucuronide in plasma, bile, and urine, indicating its role in genistein's absorption, metabolism, and excretion (Zhou et al., 2008).
Role in Cancer Prevention
- A study explored the metabolism of genistein and its phase II conjugates, including Genistein 4'-O-glucuronide, in human breast cell lines, highlighting its potential role in breast cancer prevention (Yuan et al., 2012).
Disposition in Aquatic Species
- Genistein 4'-O-glucuronide was identified as a key metabolite in the disposition of genistein in rainbow trout and Siberian sturgeon, contributing to understanding the impact of genistein in aquatic species (Gontier-Latonnelle et al., 2007).
Nutrikinetic Profiles
- A study on the nutrikinetic profiles of genistein metabolites, including Genistein 4'-O-glucuronide, in humans after soy ingestion, provided insights into the bioavailability and metabolism of genistein in different food formats (Smit et al., 2014).
Impact on Estrogen Receptors
- Research on the interactions of phytoestrogens, including genistein metabolites like Genistein 4'-O-glucuronide, with estrogen receptors α and β, contributed to understanding their estrogenic activities (Kinjo et al., 2004).
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEBJNCJBWUPCK-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671254 | |
Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Genistein 4'-O-glucuronide | |
CAS RN |
245084-07-5 | |
Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl β-D-Glucopyranosiduronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Genistein 4'-O-glucuronide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3VPX7SLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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